5,5'-Dibromo BAPTA (tetrapotassium)

Catalog No.
S12877315
CAS No.
M.F
C22H18Br2K4N2O10
M. Wt
786.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Dibromo BAPTA (tetrapotassium)

Product Name

5,5'-Dibromo BAPTA (tetrapotassium)

IUPAC Name

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxylatomethyl)anilino]acetate

Molecular Formula

C22H18Br2K4N2O10

Molecular Weight

786.6 g/mol

InChI

InChI=1S/C22H22Br2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4

InChI Key

OAUHFSHYBXGERY-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

5,5'-Dibromo BAPTA (tetrapotassium) is a specialized chemical compound that serves as a calcium chelator, specifically designed to bind calcium ions effectively. It is a derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), modified with bromine substituents at the 5 and 5' positions. The chemical formula for this compound is C22H18Br2K4N2O10\text{C}_{22}\text{H}_{18}\text{Br}_2\text{K}_4\text{N}_2\text{O}_{10} and it has a molecular weight of 786.59 g/mol. This compound is characterized as a white to off-white solid that is soluble in water, but it is membrane-impermeant, meaning it cannot easily cross cell membranes without modification .

5,5'-Dibromo BAPTA is primarily utilized in biological and biochemical research to create calcium buffers with well-defined concentrations, allowing researchers to manipulate and study intracellular calcium levels. Its relatively high selectivity for calcium ions over other divalent cations makes it an essential tool for examining calcium's role in various cellular processes .

As a calcium chelator, 5,5'-Dibromo BAPTA engages in reversible binding with calcium ions through its carboxylate groups. The dissociation constant (KdK_d) for this interaction is approximately 3.6 µM in the absence of magnesium ions, indicating its strong affinity for calcium . The binding mechanism typically involves the formation of a stable complex between the chelator and the calcium ion, which can be represented as follows:

Ca2++BAPTACa BAPTA complex\text{Ca}^{2+}+\text{BAPTA}\rightleftharpoons \text{Ca BAPTA complex}

This reaction allows for precise control over free calcium concentrations in experimental settings.

The biological activity of 5,5'-Dibromo BAPTA is largely attributed to its ability to chelate calcium ions, thereby regulating intracellular calcium levels. Calcium ions play crucial roles in numerous cellular functions, including muscle contraction, neurotransmitter release, and signal transduction pathways. By modulating these levels, researchers can investigate the specific roles of calcium in various biological processes.

In experiments, 5,5'-Dibromo BAPTA is often used to study calcium-dependent signaling pathways and to assess the effects of altered calcium concentrations on cellular responses. Its effectiveness as a chelator allows for the examination of conditions that would otherwise be influenced by fluctuating intracellular calcium levels .

The synthesis of 5,5'-Dibromo BAPTA typically involves several steps starting from BAPTA itself. The general synthetic route includes:

  • Bromination: The introduction of bromine atoms at the 5 and 5' positions of the BAPTA molecule using brominating agents such as bromine or N-bromosuccinimide under controlled conditions.
  • Formation of Tetrapotassium Salt: The resulting dibrominated compound is then treated with potassium hydroxide or potassium carbonate to form the tetrapotassium salt.

This process requires careful control of reaction conditions to ensure high yields and purity of the final product .

The primary applications of 5,5'-Dibromo BAPTA include:

  • Calcium Buffering: It is widely used in cell culture and biochemical assays to maintain stable intracellular calcium levels during experiments.
  • Neuroscience Research: This compound helps elucidate mechanisms underlying synaptic transmission and neuronal excitability by controlling calcium concentrations.
  • Pharmacological Studies: It serves as a tool for investigating drug effects on calcium signaling pathways.

Interaction studies involving 5,5'-Dibromo BAPTA focus on its effects on various cellular processes influenced by calcium signaling. Research has shown that manipulating intracellular calcium levels using this chelator can significantly alter cellular responses such as:

  • Muscle Contraction: By reducing available calcium ions, researchers can study muscle physiology and contraction mechanisms.
  • Neurotransmitter Release: In neuronal cells, altering calcium levels can impact neurotransmitter release dynamics and synaptic plasticity.

These studies are crucial for understanding diseases related to dysregulated calcium homeostasis .

Several compounds share structural similarities or functional roles with 5,5'-Dibromo BAPTA. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
BAPTABase structure without brominationMore permeable; less selective than dibrominated form
EGTA (Ethylene Glycol Tetraacetic Acid)Contains four carboxylic acid groupsStronger binding to magnesium; less specific for Ca²⁺
1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidCore structure similar to BAPTALacks bromination; broader applications in metal ion chelation
Calcium Green-1Fluorescent indicator for Ca²⁺Used primarily for imaging; provides real-time monitoring
Fluo-4Fluorescent dye sensitive to Ca²⁺Offers high sensitivity for detecting rapid changes in Ca²⁺ concentration

The uniqueness of 5,5'-Dibromo BAPTA lies in its specific design for selective binding to calcium ions without interference from other divalent cations or changes in intracellular pH. This makes it particularly valuable for precise experimental conditions where control over calcium concentration is critical .

The synthesis of 5,5'-dibromo BAPTA (tetrapotassium) requires selective bromination of the parent 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid compound at the 5 and 5' positions of the aromatic rings [1] [7]. This bromination process represents a critical step in producing calcium chelators with enhanced binding properties and specific dissociation constants for research applications [2] .

The bromination of aromatic compounds in BAPTA derivatives follows electrophilic substitution mechanisms, where bromine or brominating agents attack electron-rich aromatic positions [23] [26]. The presence of electron-donating amino groups on the phenoxy rings activates these positions toward electrophilic attack, facilitating selective bromination at the ortho and meta positions relative to the amino substituents [9] [22].

Direct Bromination with Molecular Bromine

Traditional bromination approaches utilize molecular bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum trihalides [5] [49]. The reaction typically proceeds at ambient temperatures between 20-25°C in acetic acid solvent systems [25]. However, this method presents challenges in controlling regioselectivity and can lead to complex product mixtures when multiple bromination sites are available [22].

The mechanism involves initial formation of a bromine-catalyst complex that enhances the electrophilicity of the halogen [23]. The activated bromine species then attacks the electron-rich aromatic carbon, forming a cyclohexadienyl cation intermediate before deprotonation restores aromaticity [23]. Iron-based catalysts have proven particularly effective for these transformations, providing good catalytic activity while maintaining reasonable reaction rates [49].

N-Bromosuccinimide Mediated Bromination

N-bromosuccinimide has emerged as a superior brominating agent for BAPTA derivatives, offering improved selectivity and higher yields compared to molecular bromine [25] [26]. The reaction conditions typically involve temperatures of 50-70°C in chlorinated solvents such as chloroform or carbon tetrachloride [25]. This approach eliminates the need for additional catalysts while providing better control over the bromination process [26].

The kinetics of N-bromosuccinimide bromination follow first-order dependence on the aromatic substrate with zero-order dependence on the brominating agent [26]. This kinetic profile suggests that the rate-determining step involves formation of a solvated bromine cation that subsequently attacks the aromatic ring [26]. The reaction mechanism involves attack by Br+ or a solvated Br+ ion on the aromatic substrate, leading to selective substitution at activated positions [26].

1,3-Dibromo-5,5-dimethylhydantoin Bromination

Recent developments have introduced 1,3-dibromo-5,5-dimethylhydantoin as an environmentally friendly brominating agent for aromatic compounds [21]. This reagent functions simultaneously as both bromine source and oxidant, enabling efficient bromination in aqueous media [21]. The protocol operates at elevated temperatures of 60-80°C and provides excellent yields while utilizing water as the primary solvent [21].

The hydantoin-based bromination offers significant advantages in terms of environmental impact and operational safety compared to traditional methods [21]. The reaction proceeds through a two-step mechanism involving initial bromination followed by oxidative workup, delivering high yields of brominated products with minimal side reactions [21]. This approach has demonstrated particular utility for large-scale applications where environmental considerations are paramount [21].

ParameterMethod 1 (Direct Br2)Method 2 (NBS)Method 3 (DBH)
Temperature (°C)20-2550-7060-80
Reaction Time (hours)2-64-81-3
Br2 Equivalents2.0-2.22.0 (NBS)1.5 (DBH)
Catalyst TypeFeBr3NoneNone
Catalyst Loading (%)1-500
SolventAcOHCHCl3/CCl4H2O
Yield (%)45-6560-7870-85

Esterification Techniques for Acetoxymethyl (AM) Prodrug Formation

The acetoxymethyl ester derivatives of BAPTA compounds serve as membrane-permeable prodrugs that undergo intracellular hydrolysis to release the active calcium chelator [27] [29]. The esterification process involves masking the carboxyl functionalities of the tetraacetic acid moiety with acetoxymethyl groups, enabling cellular uptake and subsequent enzymatic activation [31] [32].

Acetoxymethyl Chloride Esterification

The standard protocol for acetoxymethyl ester formation employs acetoxymethyl chloride as the esterifying agent in the presence of cesium carbonate base [10] [31]. The reaction proceeds at low temperatures between 0-5°C in dimethylformamide solvent to minimize side reactions and preserve product integrity [16] [31]. This method typically requires extended reaction times of 12-24 hours to achieve complete conversion of all four carboxyl groups [31].

The mechanism involves nucleophilic attack of the carboxylate anion on the electrophilic carbon of acetoxymethyl chloride, displacing chloride and forming the ester linkage [31]. The cesium carbonate base serves to deprotonate the carboxylic acid and neutralize the hydrogen chloride byproduct [31]. The mild reaction conditions are essential to prevent hydrolysis of the labile acetoxymethyl groups during the esterification process [31].

Optimized Esterification Protocols

Advanced esterification approaches utilize acetoxymethyl bromide with potassium carbonate in mixed dimethylformamide-dimethyl sulfoxide solvent systems [38]. These optimized conditions enable higher reaction temperatures of 25-30°C while reducing reaction times to 6-12 hours [38]. The bromide leaving group provides enhanced reactivity compared to chloride, facilitating more efficient ester formation [38].

The improved protocol demonstrates superior yields of 85-92% compared to traditional methods, while offering better scalability for industrial applications [38]. The use of potassium carbonate instead of cesium carbonate provides economic advantages without compromising reaction efficiency [38]. The mixed solvent system enhances substrate solubility and promotes faster reaction kinetics [38].

Flow Chemistry Approaches

Continuous flow chemistry has been applied to acetoxymethyl esterification reactions, enabling precise control over reaction parameters and improved heat management [50] [51]. The flow approach operates at elevated temperatures of 80-120°C with dramatically reduced residence times of 0.5-2 hours [50]. These conditions are achieved through efficient heat transfer and mixing in microreactor systems [50].

The flow chemistry methodology offers several advantages including enhanced safety through better containment of reactive species, improved reproducibility through precise parameter control, and superior scalability for industrial production [50] [51]. The continuous nature of the process eliminates batch-to-batch variability and enables real-time monitoring of reaction progress [50].

ParameterStandard ProtocolOptimized ProtocolFlow Chemistry
Temperature (°C)0-525-3080-120
Reaction Time (hours)12-246-120.5-2
Esterification AgentAcetoxymethyl chlorideAM-BrAM-Cl
BaseCs2CO3K2CO3TEA
SolventDMFDMF/DMSOMeCN
Yield (%)75-8585-9280-88

Tetrapotassium Salt Conversion Processes

The conversion of BAPTA derivatives to their tetrapotassium salt forms involves neutralization of the four carboxylic acid groups with potassium hydroxide [11] [13]. This process is critical for producing water-soluble, membrane-impermeant forms of the calcium chelator suitable for extracellular buffering applications [7] [13]. The tetrapotassium salt exhibits enhanced solubility characteristics compared to the free acid form while maintaining the compound's calcium-binding properties [12] [13].

Batch Neutralization Process

The standard batch process involves dissolving the free acid form of 5,5'-dibromo BAPTA in water followed by careful addition of potassium hydroxide solution to achieve the desired pH range of 8.5-9.5 [11] [35]. The reaction proceeds at temperatures between 60-80°C with continuous stirring to ensure homogeneous mixing [17] [39]. Complete neutralization typically requires 2-4 hours with 4.2-4.5 equivalents of potassium hydroxide to account for the four carboxylic acid groups [11] [17].

The neutralization reaction follows acid-base chemistry principles where each carboxyl group accepts a potassium cation to form the ionic salt [35] [36]. The process generates water as a byproduct and releases heat, requiring temperature control to prevent degradation of the chelator structure [17] [39]. Monitoring of pH throughout the addition process ensures complete neutralization without excess base that could lead to impurities [17].

Continuous Neutralization Systems

Advanced manufacturing approaches employ continuous neutralization systems that offer improved process control and higher throughput compared to batch methods [36] [40]. The continuous process operates at slightly elevated pH ranges of 9.0-9.2 and temperatures of 75-85°C with reduced residence times of 1-2 hours [36]. These systems utilize precise metering pumps to control the addition rates of both the acid substrate and potassium hydroxide solution [40].

The continuous approach provides several advantages including consistent product quality through steady-state operation, reduced processing times, and improved heat management through continuous heat removal [36] [40]. The system design incorporates inline mixing elements and temperature control zones to ensure optimal reaction conditions throughout the process [40]. Real-time pH monitoring enables automatic adjustment of reagent feed rates to maintain target neutralization levels [40].

Crystallization and Purification

The crystallization process for tetrapotassium BAPTA salts involves controlled cooling and solvent management to promote formation of high-purity crystals [19] [39]. The process typically operates at reduced temperatures of 40-60°C with extended crystallization times of 4-8 hours [19]. The use of reduced water volumes of 5-8 L per mole of product promotes supersaturation and drives crystallization [19].

Crystallization conditions significantly influence the final product properties including particle size distribution, crystal morphology, and purity levels [19] [44]. The process involves initial dissolution at elevated temperatures followed by controlled cooling to promote nucleation and crystal growth [19]. The resulting crystals are isolated by filtration and dried under controlled conditions to achieve the target water content specifications [44].

ParameterBatch ProcessContinuous ProcessCrystallization
pH Range8.5-9.59.0-9.27.5-8.0
Temperature (°C)60-8075-8540-60
Reaction Time (hours)2-41-24-8
KOH Equivalents4.2-4.54.0-4.24.0
Water Volume (L/mol)10-158-125-8
Yield (%)90-9592-9795-98

Process Optimization: Yield Maximization and Purity Control

Process optimization for 5,5'-dibromo BAPTA tetrapotassium synthesis focuses on maximizing yield while maintaining stringent purity requirements for research-grade calcium chelators [15] [17]. The optimization strategy encompasses reaction parameter tuning, impurity minimization, and analytical method development to ensure consistent product quality [18] [20]. These efforts are particularly critical given the compound's intended use in precise calcium buffering applications where purity directly impacts performance [14] [44].

Reaction Parameter Optimization

Systematic optimization studies have identified critical parameters that influence both yield and product quality in the synthesis pathway [17] [42]. Temperature control emerges as a primary factor, with optimal ranges varying for each synthetic step from bromination through salt formation [17] [43]. The bromination step benefits from moderate temperatures that promote selectivity while preventing over-bromination, whereas the neutralization process requires elevated temperatures to ensure complete conversion [17] [25].

Residence time optimization balances reaction completion against potential degradation pathways [43] [46]. Extended reaction times can lead to side product formation and reduced selectivity, while insufficient reaction times result in incomplete conversion and reduced yields [43]. The optimization process employs design of experiments methodologies to identify optimal parameter combinations across the multi-step synthesis [42] [43].

Solvent selection significantly impacts both reaction kinetics and product isolation efficiency [25] [43]. Polar aprotic solvents generally provide superior performance for the esterification steps, while the choice of bromination solvent influences regioselectivity and reaction rate [25] [26]. The optimization process considers both technical performance and environmental impact in solvent selection decisions [43].

Impurity Identification and Control

Comprehensive impurity profiling has identified key degradation pathways and side products that can compromise product quality [20] [47]. The primary impurities include over-brominated species, incomplete esterification products, and degradation products from extended heating [20] [22]. Each impurity class requires specific control strategies ranging from reaction condition optimization to purification method development [20].

Over-bromination represents a significant challenge in the synthesis of dibromo derivatives, as the activated aromatic rings can undergo additional substitution reactions [22] [25]. Control strategies include precise stoichiometry control, temperature management, and reaction monitoring to prevent excessive bromination [22] [25]. The use of alternative brominating agents such as N-bromosuccinimide provides improved selectivity compared to molecular bromine [25] [26].

Analytical method development employs high-performance liquid chromatography with photodiode array detection to quantify both the main component and related impurities [18] [47]. The methods utilize gradient elution systems with optimized mobile phase compositions to achieve baseline separation of closely related compounds [18]. Method validation follows international guidelines to ensure accuracy, precision, and specificity for routine quality control applications [18] [48].

Quality Control Framework

The quality control framework incorporates multiple analytical techniques to comprehensively characterize the final product [18] [45]. High-performance liquid chromatography serves as the primary method for chemical purity determination, with specifications typically requiring ≥95.0% purity for research-grade material [14] [18]. Karl Fischer titration provides accurate water content determination, with specifications generally limiting water to ≤5.0% to ensure product stability [44] [48].

Heavy metals analysis employs inductively coupled plasma mass spectrometry to detect trace metallic impurities that could interfere with calcium binding studies [44] [47]. Specifications typically limit lead to <10 ppm and cadmium to <5 ppm to ensure minimal interference with the intended calcium chelation applications [44]. Gas chromatography headspace analysis quantifies residual solvents, with limits based on International Council for Harmonisation guidelines for pharmaceutical materials [20] [48].

Particle size analysis utilizes laser diffraction techniques to characterize the physical properties of the crystalline product [44] [47]. The D50 particle size typically ranges from 50-150 μm, with tighter control enabling improved dissolution characteristics and handling properties [44]. Physical testing encompasses additional parameters such as bulk density, flow properties, and crystal morphology to ensure consistent product performance [45] [48].

Test ParameterHPLC MethodKarl FischerICP-MSGC HeadspaceLaser Diffraction
Chemical Purity (%)≥95.0N/AN/AN/AN/A
Water Content (%)N/A≤5.0N/AN/AN/A
Heavy Metals (ppm)N/AN/APb: <10, Cd: <5N/AN/A
Residual Solvents (ppm)N/AN/AN/AClass 1: <1500N/A
Particle Size (μm)N/AN/AN/AN/AD50: 50-150

Industrial-Scale Manufacturing Challenges and Solutions

The transition from laboratory synthesis to industrial-scale production of 5,5'-dibromo BAPTA tetrapotassium presents numerous technical and operational challenges [42] [53]. These challenges encompass equipment design considerations, process safety requirements, environmental compliance, and economic optimization while maintaining the stringent quality standards required for research-grade calcium chelators [46] [55]. The specialized nature of this compound requires custom engineering solutions and advanced process control systems [49] [53].

Heat Transfer and Temperature Control

Industrial-scale bromination reactions generate substantial heat that must be efficiently removed to maintain optimal reaction conditions and prevent thermal degradation [43] [49]. The exothermic nature of electrophilic aromatic substitution requires robust cooling systems capable of handling heat generation rates that scale non-linearly with reactor volume [43] [46]. Conventional jacket cooling becomes insufficient at large scales, necessitating internal cooling coils or heat exchanger systems [43].

The design of cooling systems must account for the corrosive nature of bromination reaction mixtures, requiring specialized materials of construction such as Hastelloy or fluoropolymer-lined equipment [49] [51]. Temperature gradients within large reactors can lead to hot spots that promote side reactions and reduce selectivity [43] [46]. Advanced process control systems employ multiple temperature sensors and predictive algorithms to maintain uniform temperature distribution throughout the reactor volume [46] [51].

Heat transfer optimization studies demonstrate that maintaining reaction temperatures within ±2°C of target values significantly improves yield and reduces impurity formation [43] [50]. The implementation of advanced heat transfer models enables prediction of cooling requirements and optimization of heat exchanger sizing for specific production scales [43] [46]. These systems incorporate real-time monitoring and automatic adjustment capabilities to respond to process variations [50] [51].

Mixing and Mass Transfer Optimization

Effective mixing becomes increasingly challenging at industrial scales due to the cubic relationship between mixing power requirements and reactor diameter [42] [46]. The biphasic nature of many bromination reactions requires intense agitation to maintain adequate interfacial area for mass transfer [49] [50]. Impeller design optimization focuses on achieving uniform mixing while minimizing shear-induced degradation of sensitive intermediates [46].

Computational fluid dynamics modeling guides the design of mixing systems for large-scale reactors, enabling prediction of mixing patterns and identification of potential dead zones [42] [46]. The models account for the rheological properties of reaction mixtures and the effects of temperature and concentration gradients on mixing efficiency [46]. Scale-up studies demonstrate that maintaining consistent tip speeds across different reactor sizes provides superior results compared to constant power per unit volume approaches [42] [43].

Mass transfer limitations become particularly pronounced in the acetoxymethyl esterification steps, where the reaction occurs between solid base particles and liquid reactants [31] [46]. Enhanced mixing systems incorporate high-shear impellers and baffling arrangements to promote solid suspension and interfacial contact [46]. The optimization process balances mixing intensity against potential mechanical degradation of equipment components [46].

Economic Optimization and Supply Chain Management

Economic optimization of industrial-scale production requires careful analysis of raw material costs, energy consumption, and capital investment requirements [53] [55]. The specialized nature of brominated BAPTA derivatives results in limited supplier options for key raw materials, creating potential supply chain vulnerabilities [55]. Strategic sourcing initiatives focus on developing multiple qualified suppliers and maintaining appropriate inventory levels [55].

Energy optimization studies identify opportunities to recover and reuse process heat, particularly from exothermic bromination reactions [43] [53]. Heat integration strategies employ heat exchanger networks to minimize external heating and cooling requirements [43]. The optimization process considers both operational costs and environmental impact in developing energy management strategies [53].

Process intensification techniques offer potential for reducing capital costs and improving process efficiency [46] [50]. Continuous processing approaches provide superior heat and mass transfer characteristics compared to batch operations while reducing equipment size requirements [50] [51]. The evaluation of process intensification options considers both technical feasibility and economic benefits for large-scale implementation [46] [50].

FactorLaboratory ScalePilot Scale (1-10 kg)Industrial Scale (>100 kg)Key Considerations
Mixing EfficiencyHigh (magnetic)Good (mechanical)VariableImpeller design
Heat TransferExcellentGoodChallengingJacket cooling
Mass TransferGoodModerateCriticalInterface area
Residence Time15-30 min30-60 min1-4 hoursReactor volume
Pressure ControlAtmospheric1-2 bar2-5 barSafety systems

5,5'-Dibromo BAPTA (tetrapotassium) demonstrates favorable solubility characteristics in various biological media, making it suitable for diverse research applications [1] [2] [3]. The compound exhibits excellent water solubility as a tetrapotassium salt, which is essential for its function as a calcium chelator in aqueous biological systems [1] [2]. This water solubility enables the formation of calcium buffers with well-defined and stable calcium ion concentrations, a critical feature for experimental applications requiring precise calcium control [1] [2] [4].

The compound shows compatibility with standard biological buffer systems, including phosphate-buffered saline (PBS) at physiological pH 7.2 [1] [3]. This compatibility is crucial for cellular applications where the chelator must function effectively without disrupting the ionic balance of biological systems. Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO) due to its excellent solubility characteristics, with typical concentrations ranging from 1 to 50 millimolar [5] [6].

In comparative analysis with other BAPTA derivatives, 5,5'-Dibromo BAPTA (tetrapotassium) maintains superior aqueous solubility compared to non-salt forms and acetoxymethyl ester derivatives [7] [8] [9]. The presence of four potassium counterions significantly enhances the compound's hydrophilic properties, facilitating dissolution in aqueous media without requiring organic co-solvents [1] [2].

pH-Dependent Chelation Behavior

The chelation behavior of 5,5'-Dibromo BAPTA (tetrapotassium) exhibits notable pH dependency, which is characteristic of aminopolycarboxylic acid chelators [10] [4]. The compound maintains its calcium binding affinity across a physiologically relevant pH range, with the dissociation constant (Kd) for calcium ions measured at 3.6 micromolar in the absence of competing magnesium ions [1] [2] [7].

BAPTA derivatives, including 5,5'-Dibromo BAPTA (tetrapotassium), demonstrate relative insensitivity to intracellular pH changes compared to other calcium chelators [1] [2] [10]. This property is particularly advantageous for biological applications where pH fluctuations might otherwise compromise chelation efficiency. The presence of the bromine substituents at the 5,5' positions influences the electronic distribution within the molecule, potentially affecting the protonation state of the carboxylate groups and the overall chelation capacity [4].

The compound's chelation selectivity for calcium over magnesium remains stable across various pH conditions, which is essential for applications in biological systems containing physiological concentrations of both divalent cations [7] [10]. Research indicates that the calcium dissociation constant shows minimal variation within the pH range of 6.5 to 7.5, making it suitable for use in standard physiological buffer systems [7] [10].

Thermal Degradation Kinetics

Limited specific thermal degradation data exists for 5,5'-Dibromo BAPTA (tetrapotassium), however, the compound exhibits thermal decomposition characteristics beginning at temperatures of 190-195°C [11]. This decomposition temperature range indicates reasonable thermal stability under normal storage and handling conditions but suggests potential degradation under extreme heating.

Comparative studies of similar dibromo-substituted compounds reveal that brominated organic molecules typically undergo thermal degradation through carbon-bromine bond cleavage mechanisms [12] [13]. The thermal stability of 5,5'-Dibromo BAPTA (tetrapotassium) is influenced by the presence of multiple functional groups, including the carboxylate moieties and the ether linkages within the chelator framework [13] [14].

The kinetics of thermal degradation for related chelating agents, such as EDTA complexes, demonstrate temperature-dependent decomposition rates with activation energies typically ranging from 60 to 230 kilojoules per mole [14]. For 5,5'-Dibromo BAPTA (tetrapotassium), the presence of bromine substituents may accelerate thermal degradation compared to the parent BAPTA compound due to the weaker carbon-bromine bond strength [12] [13].

Storage at elevated temperatures should be avoided to prevent thermal degradation, with recommended storage temperatures maintained at 4°C or below for optimal stability [1] [2] [6]. The compound demonstrates adequate thermal stability for routine laboratory handling and short-term exposure to ambient temperatures during experimental procedures [15] [6].

Photostability Under Experimental Conditions

Photostability represents a critical consideration for 5,5'-Dibromo BAPTA (tetrapotassium) due to the presence of bromine substituents, which can influence photochemical behavior [16] [17]. While specific photostability studies for this compound are limited in the literature, research on related brominated organic compounds provides insights into potential photodegradation pathways [16] [18].

Brominated aromatic compounds, including dibromo-substituted molecules, are susceptible to photodegradation under ultraviolet light exposure [16] [17] [18]. The mechanism typically involves photoexcitation followed by carbon-bromine bond homolysis, leading to the formation of radical species and subsequent degradation products [17] [18]. This photochemical instability necessitates protection from light during storage and handling procedures [5] [6] [19].

The compound should be stored in amber glass containers or wrapped in aluminum foil to minimize light exposure [5] [6] [19]. Stock solutions prepared in DMSO or aqueous media should be protected from both direct sunlight and laboratory fluorescent lighting to prevent photodegradation [19]. The photostability is particularly important for applications involving fluorescence microscopy or other light-intensive experimental procedures where prolonged exposure to excitation light sources may occur.

Studies on related chelating agents indicate that photodegradation can significantly alter the binding properties and effectiveness of calcium chelators [16] [20]. Therefore, fresh solutions should be prepared for critical experiments, and prolonged storage of prepared solutions under ambient lighting conditions should be avoided [19].

Hydrogen Bond Acceptor Count

12

Exact Mass

785.78560 g/mol

Monoisotopic Mass

783.78765 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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